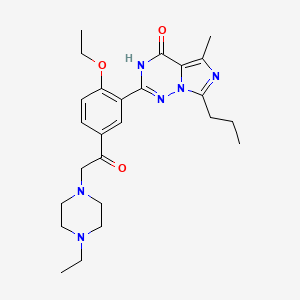

Acetylvardenafil

Description

Properties

IUPAC Name |

2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-5-8-22-26-17(4)23-25(33)27-24(28-31(22)23)19-15-18(9-10-21(19)34-7-3)20(32)16-30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,27,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSVFUHSNIIXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858558 | |

| Record name | 2-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)acetyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261351-28-3 | |

| Record name | Acetylvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261351283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{2-Ethoxy-5-[(4-ethylpiperazin-1-yl)acetyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12CRG74917 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Acetylvardenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylvardenafil is a structural analogue of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. While primarily identified as an impurity or an undeclared ingredient in herbal supplements, its distinct chemical structure warrants a detailed examination for research and drug development purposes. This technical guide provides a comprehensive overview of the chemical structure of this compound and proposes a plausible synthetic route based on established chemical principles and analogous reactions reported for Vardenafil and its derivatives. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate further investigation by the scientific community.

Chemical Structure and Properties

This compound, systematically named 2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one, is a derivative of Vardenafil where the sulfonyl group is replaced by an acetyl group.[2] This modification significantly alters the electronic and steric properties of the molecule, which may influence its biological activity and metabolic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one | [2] |

| Molecular Formula | C₂₅H₃₄N₆O₃ | [2][4] |

| Molecular Weight | 466.59 g/mol | [4] |

| CAS Number | 1261351-28-3 | [4] |

| Appearance | White to Off-White Solid | Inferred from related compounds |

| Canonical SMILES | CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | [2] |

| InChI Key | XWSVFUHSNIIXMW-UHFFFAOYSA-N | [2] |

Proposed Synthesis of this compound

Synthesis of the Imidazotriazinone Core

The core heterocyclic structure, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one (Vardenafil Dessulfonyl Impurity), is a known intermediate in Vardenafil synthesis.[6][7]

Proposed Multi-step Synthesis of this compound

The proposed synthesis of this compound can be envisioned in three main stages:

Stage 1: Friedel-Crafts Acylation of the Imidazotriazinone Core. This step introduces the acetyl group onto the phenyl ring of the imidazotriazinone intermediate. A common method for such a transformation is the Friedel-Crafts acylation using chloroacetyl chloride in the presence of a Lewis acid catalyst.[8]

Stage 2: Synthesis of the Piperazine Moiety. This involves the preparation of 1-(2-chloroacetyl)-4-ethylpiperazine.

Stage 3: Coupling of the Acylated Core and the Piperazine Moiety. The final step involves the nucleophilic substitution of the chlorine atom on the acylated intermediate with N-ethylpiperazine to yield this compound.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous chemical transformations and should be optimized for safety and yield.

Protocol for Friedel-Crafts Acylation

Objective: To synthesize 2-(5-(2-chloroacetyl)-2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one.

Materials:

-

2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add chloroacetyl chloride dropwise to the cooled suspension.

-

In a separate flask, dissolve 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one in anhydrous DCM.

-

Add the solution of the imidazotriazinone dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Nucleophilic Substitution

Objective: To synthesize this compound.

Materials:

-

2-(5-(2-chloroacetyl)-2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one

-

N-ethylpiperazine

-

Anhydrous acetonitrile

-

Potassium carbonate

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the chloroacetylated intermediate in anhydrous acetonitrile.

-

Add N-ethylpiperazine and potassium carbonate to the solution.

-

Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude this compound by column chromatography or recrystallization.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Caption: Analytical workflow for the characterization of synthesized this compound.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| HPLC/UPLC | Purity assessment and quantification. | A single major peak corresponding to this compound with purity >98%.[1] |

| ¹H and ¹³C NMR | Structural confirmation. | Characteristic shifts for the aromatic, aliphatic, and heterocyclic protons and carbons. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and molecular formula confirmation. | A molecular ion peak corresponding to the exact mass of this compound. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C=O (ketone and amide), C-N, and aromatic C-H bonds. |

Conclusion

This technical guide provides a detailed overview of the chemical structure of this compound and proposes a plausible synthetic pathway for its preparation. The provided experimental protocols, though hypothetical, are based on well-established chemical reactions and offer a solid starting point for researchers interested in synthesizing and studying this Vardenafil analogue. The comprehensive characterization workflow outlined is essential for ensuring the identity and purity of the final compound. Further research into the synthesis and biological activity of this compound will contribute to a better understanding of the structure-activity relationships of PDE5 inhibitors.

References

- 1. jianbeibio.com [jianbeibio.com]

- 2. This compound | C25H34N6O3 | CID 135565659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]

- 4. Acetyl Vardenafil - SRIRAMCHEM [sriramchem.com]

- 5. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 6. clearsynth.com [clearsynth.com]

- 7. scbt.com [scbt.com]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Acetylvardenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacological profile of Acetylvardenafil. It is intended for a scientific audience and is not a substitute for professional medical advice.

Introduction

This compound is a synthetic compound structurally related to vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. While vardenafil is a well-characterized and clinically approved medication for the treatment of erectile dysfunction, there is a significant lack of publicly available pharmacological data for this compound. It has been primarily identified as an unapproved adulterant in some herbal supplements. This guide will provide a comprehensive overview of the known information on this compound, drawing heavily on the well-established profile of its parent compound, vardenafil, to infer its likely pharmacological properties.

Chemical Identity

| Property | Value |

| Chemical Name | 2-(2-ethoxy-5-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1][2][3]triazin-4(1H)-one |

| Molecular Formula | C25H34N6O3 |

| CAS Number | 1261351-28-3 |

Pharmacological Profile (Inferred from Vardenafil)

Given the structural similarity to vardenafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The addition of an acetyl group may influence its potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

This compound is expected to competitively inhibit the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, this compound would lead to an accumulation of cGMP. In the corpus cavernosum, nitric oxide (NO) is released during sexual stimulation, which activates guanylate cyclase to produce cGMP. The elevated cGMP levels, sustained by PDE5 inhibition, lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[4]

Enzyme Inhibition and Selectivity

No specific IC50 values for this compound are available in the scientific literature. However, its parent compound, vardenafil, is a highly potent and selective inhibitor of PDE5. The table below summarizes the inhibitory activity of vardenafil against various phosphodiesterase enzymes. It is plausible that this compound exhibits a similar, though not identical, selectivity profile.

| Enzyme | Vardenafil IC50 (nM)[1] | Sildenafil IC50 (nM)[1] |

| PDE1 | 180 | >1000 |

| PDE2 | >1000 | >1000 |

| PDE3 | >1000 | >1000 |

| PDE4 | >1000 | >1000 |

| PDE5 | 0.7 | 6.6 |

| PDE6 | 11 | 30 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pharmacokinetics (Inferred from Vardenafil)

The pharmacokinetic profile of this compound has not been determined. The addition of an acetyl group could alter its absorption, distribution, metabolism, and excretion (ADME) properties compared to vardenafil. Vardenafil is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.7 to 0.9 hours. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzyme 3A4.

Experimental Protocols

The following are generalized protocols for the characterization of PDE5 inhibitors, which would be applicable for the pharmacological evaluation of this compound.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay is used to determine the IC50 of a compound against various PDE isozymes.

Materials:

-

Recombinant human PDE enzymes (PDE1-PDE11)

-

[3H]-cGMP or [3H]-cAMP as a substrate

-

Test compound (this compound)

-

Scintillation fluid

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Snake venom nucleotidase

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction plate, add the assay buffer, the PDE enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the radiolabeled substrate ([3H]-cGMP for PDE5).

-

Incubate the reaction mixture at 30°C for a specified time.

-

Terminate the reaction by adding a stop solution (e.g., boiling water).

-

Add snake venom nucleotidase to convert the resulting [3H]-5'-GMP to [3H]-guanosine.

-

Separate the unreacted substrate from the product using ion-exchange chromatography.

-

Quantify the amount of [3H]-guanosine using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vivo Model of Erectile Function

This protocol describes a common animal model used to assess the pro-erectile effects of PDE5 inhibitors.

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Anesthetize the animals.

-

Expose the cavernous nerve through a midline abdominal incision.

-

Insert a 25-gauge needle into the crus of the penis and connect it to a pressure transducer to measure intracavernosal pressure (ICP).

-

Administer the test compound (this compound) or vehicle intravenously or orally.

-

After a predetermined time, stimulate the cavernous nerve electrically with a bipolar electrode.

-

Record the maximal ICP and the mean arterial pressure (MAP).

-

Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure.

-

Compare the ICP/MAP ratio between the compound-treated and vehicle-treated groups to determine the efficacy of the compound in enhancing erectile response.

Conclusion

This compound is a structural analogue of vardenafil and is presumed to act as a PDE5 inhibitor. Due to the lack of dedicated pharmacological studies, its precise potency, selectivity, and pharmacokinetic profile remain uncharacterized. The information provided in this guide, largely inferred from the extensive data on vardenafil, serves as a foundational reference for researchers and drug development professionals interested in this compound. Further in-depth studies are required to fully elucidate the pharmacological properties of this compound and to assess its potential therapeutic applications and safety profile.

References

- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Acetylvardenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylvardenafil is a potent, unapproved analogue of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil. Unlike its parent compound, which underwent rigorous clinical development for the treatment of erectile dysfunction, this compound has no history of legitimate pharmaceutical development. Instead, its discovery and history are rooted in the realm of analytical chemistry and regulatory science, where it has been identified as an illegal adulterant in so-called "natural" dietary supplements marketed for sexual enhancement. This technical guide provides a comprehensive overview of the discovery, chemical characterization, and analytical methodologies for the detection of this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, quality control, and forensic analysis.

Introduction: The Emergence of an Illicit Analogue

The development of phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, revolutionized the treatment of erectile dysfunction. However, the commercial success of these prescription drugs has led to a burgeoning market for illicit and counterfeit products. To circumvent detection by standard analytical tests that screen for approved active pharmaceutical ingredients, clandestine laboratories synthesize structurally modified analogues of these drugs.

This compound is one such analogue of vardenafil. Its "discovery" was not in a pharmaceutical research and development setting but rather during the analysis of a dietary supplement named "MEGATON."[1] This finding highlighted the ongoing challenge of detecting unknown, unapproved drug analogues in consumer products. These undeclared ingredients pose a significant public health risk due to the lack of safety and efficacy data, unknown pharmacological and toxicological profiles, and the potential for serious drug interactions.[1]

Chemical Profile and Structural Elucidation

The structural identification of this compound was accomplished through a combination of sophisticated analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1]

The key structural difference between vardenafil and this compound lies in the substitution on the phenyl ring. In vardenafil, this position is occupied by a sulfonyl group linked to an N-ethylpiperazine moiety. In this compound, the sulfonyl group is replaced by an acetyl group.[1] The chemical name for this compound is 2-(2-ethoxy-5-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)-5-methyl-7-propyl-imidazo(5,1-f)-(1,2,4)triazin-4(3H)-one.[1]

Table 1: Comparison of Vardenafil and this compound

| Feature | Vardenafil | This compound |

| Chemical Name | 2-[2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | 2-(2-ethoxy-5-(2-(4-ethylpiperazin-1-yl)acetyl)phenyl)-5-methyl-7-propyl-imidazo(5,1-f)-(1,2,4)triazin-4(3H)-one[1] |

| Molecular Formula | C23H32N6O4S | C25H34N6O3[2] |

| Molecular Weight | 488.6 g/mol | 466.59 g/mol [2] |

| Key Structural Difference | Sulfonyl group on the phenyl ring | Acetyl group on the phenyl ring[1] |

Presumed Mechanism of Action: PDE5 Inhibition

As a structural analogue of vardenafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The mechanism of action for PDE5 inhibitors is well-established. In the presence of sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound is expected to lead to elevated levels of cGMP, thereby enhancing the erectile response to sexual stimulation.

Caption: Presumed signaling pathway of this compound via PDE5 inhibition.

Experimental Protocols for Detection and Identification

The identification of an unknown analogue like this compound in a suspect dietary supplement follows a systematic analytical workflow. This process involves sample preparation, initial screening, separation, and detailed structural elucidation.

References

- 1. Separation and structural elucidation of a novel analogue of vardenafil included as an adulterant in a dietary supplement by liquid chromatography-electrospray ionization mass spectrometry, infrared spectroscopy and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetyl Vardenafil - SRIRAMCHEM [sriramchem.com]

Acetylvardenafil: A Preliminary Research Overview and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylvardenafil, a structural analogue of the potent phosphodiesterase type 5 (PDE5) inhibitor vardenafil, has emerged as a compound of interest, primarily due to its identification as an undeclared ingredient in various consumer products. This technical guide provides a preliminary overview of this compound, drawing upon the established pharmacology of its parent compound, vardenafil, to infer its likely mechanism of action and physiological effects. Due to a scarcity of direct research on this compound, this document synthesizes available data and presents hypothesized signaling pathways and experimental workflows based on well-understood principles of PDE5 inhibition. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating studies on this compound.

Introduction

Vardenafil is a well-characterized, potent, and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1] By inhibiting PDE5, vardenafil allows for the accumulation of cGMP, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation.[1]

This compound is a structural analogue of vardenafil.[2] While specific pharmacological studies on this compound are limited, its structural similarity to vardenafil strongly suggests that it functions as a PDE5 inhibitor. This guide will, therefore, extrapolate from the known properties of vardenafil to provide a comprehensive preliminary understanding of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][2][3][4]triazin-4-one | PubChem |

| Molecular Formula | C25H34N6O3 | PubChem[4] |

| Molecular Weight | 466.58 g/mol | PubChem[4] |

| CAS Number | 1261351-28-3 | SRIRAMCHEM[2] |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Presumed Mechanism of Action: PDE5 Inhibition

Based on its structural similarity to vardenafil, this compound is presumed to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5). The proposed signaling pathway is illustrated in the diagram below.

Sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), leading to the phosphorylation of several downstream targets that result in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the corpus cavernosum, resulting in an erection.[1]

PDE5 is the primary enzyme that degrades cGMP to the inactive 5'-GMP.[1] By inhibiting PDE5, this compound is expected to prevent the breakdown of cGMP, thereby prolonging its signaling effects and enhancing the erectile response in the presence of sexual stimulation.

Quantitative Data

As of the date of this publication, there is a significant lack of publicly available quantitative pharmacological data for this compound. Key metrics such as IC50 (half-maximal inhibitory concentration) against PDE5, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and efficacy data from controlled studies have not been reported in the scientific literature.

For comparative purposes, Table 2 provides the reported IC50 value for the parent compound, vardenafil, against human PDE5.

| Compound | Target | IC50 (nM) | Source |

| Vardenafil | Human PDE5 | 0.7 | DrugBank Online[5] |

It is hypothesized that this compound will exhibit a similar, potent inhibitory activity against PDE5. However, empirical validation is required.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not currently available. However, standard methodologies used for the evaluation of other PDE5 inhibitors can be adapted.

In Vitro PDE5 Inhibition Assay

A common method to determine the inhibitory potency of a compound against PDE5 is a fluorescence polarization-based assay.

Methodology:

-

Reagents: Recombinant human PDE5 enzyme, a fluorescently labeled cGMP substrate, and this compound at varying concentrations.

-

Procedure:

-

The PDE5 enzyme is pre-incubated with different concentrations of this compound in an appropriate assay buffer.

-

The reaction is initiated by the addition of the fluorescently labeled cGMP substrate.

-

The mixture is incubated at 37°C to allow for enzymatic activity.

-

The reaction is stopped, and the degree of substrate hydrolysis is measured using a fluorescence polarization reader. A higher degree of polarization indicates less substrate hydrolysis and thus greater PDE5 inhibition.

-

-

Data Analysis: The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Studies

Animal models, such as rabbits or rats, are commonly used to assess the in vivo efficacy of PDE5 inhibitors on erectile function.

Methodology:

-

Animal Model: Anesthetized male rabbits or rats.

-

Procedure:

-

A baseline measurement of intracavernosal pressure (ICP) is established.

-

This compound or a vehicle control is administered orally or intravenously.

-

The cavernous nerve is electrically stimulated to induce an erectile response.

-

The change in ICP is measured and recorded.

-

-

Data Analysis: The efficacy of this compound is determined by comparing the increase in ICP in the treated group to the control group.

Analytical Methods for Detection

Given that this compound has been identified as an adulterant, several analytical methods for its detection and quantification have been developed, primarily for quality control and forensic purposes. These methods are crucial for regulatory bodies and researchers investigating the prevalence of this compound in consumer products.

| Analytical Technique | Purpose | Key Features |

| HPLC-UV | Quantification | Robust and widely available for routine analysis. |

| LC-MS/MS | Identification and Quantification | High sensitivity and specificity, allowing for unambiguous identification in complex matrices. |

| NMR Spectroscopy | Structural Elucidation | Used for the definitive structural confirmation of the isolated compound. |

Discussion and Future Directions

The emergence of this compound as a vardenafil analogue necessitates a thorough investigation of its pharmacological and toxicological profile. While its mechanism of action can be inferred with a reasonable degree of confidence, direct experimental data is critically needed to confirm its potency, selectivity, pharmacokinetics, and safety.

Future research should focus on:

-

In vitro characterization: Determining the IC50 of this compound against PDE5 and a panel of other phosphodiesterases to establish its potency and selectivity.

-

Pharmacokinetic studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

-

In vivo efficacy and safety studies: Conducting well-controlled preclinical studies to evaluate the therapeutic efficacy and potential adverse effects of this compound.

-

Metabolite identification: Identifying the major metabolites of this compound to understand its biotransformation pathways.

Conclusion

This compound is a structural analogue of vardenafil and is presumed to be a potent PDE5 inhibitor. This technical guide provides a preliminary framework for understanding its likely mechanism of action and outlines the necessary experimental approaches for its comprehensive evaluation. The lack of direct research findings highlights a significant knowledge gap that warrants further investigation by the scientific and drug development communities. The information presented here, including the hypothesized signaling pathway and proposed experimental workflows, should serve as a valuable resource for initiating such studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetyl Vardenafil - SRIRAMCHEM [sriramchem.com]

- 4. [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Acetylvardenafil: A Technical Guide to a Vardenafil Analogue and Phosphodiesterase Type 5 (PDE5) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phosphodiesterase Type 5 (PDE5)

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE5 enzyme is highly specific for cGMP and is predominantly expressed in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[2][3] By hydrolyzing cGMP to the inactive 5'-GMP, PDE5 plays a critical role in regulating the intracellular concentration of this second messenger and, consequently, smooth muscle tone and blood flow.[4]

Inhibitors of PDE5 prevent this degradation, leading to an accumulation of cGMP in response to nitric oxide (NO) release, which is triggered by sexual stimulation.[4] The elevated cGMP levels activate protein kinase G (PKG), resulting in a cascade that lowers intracellular calcium concentrations and causes smooth muscle relaxation, vasodilation, and, in the corpus cavernosum, penile erection.[2][4]

Acetylvardenafil: An Analogue of Vardenafil

This compound is a structural analogue of vardenafil, an FDA-approved potent and selective PDE5 inhibitor.[5] Vardenafil itself is characterized by its rapid absorption and high potency.[6] As an analogue, this compound shares the core molecular structure of vardenafil but with modifications. It is presumed to act via the same mechanism: competitive binding to the catalytic site of the PDE5 enzyme.[2] However, its specific potency, selectivity against other PDE isoforms (e.g., PDE6 in the retina or PDE11 in skeletal muscle), and pharmacokinetic profile are not well-documented in peer-reviewed scientific literature.[7]

The Nitric Oxide/cGMP Signaling Pathway

The mechanism of action for any PDE5 inhibitor, including this compound, is intrinsically linked to the NO/cGMP signaling pathway. This pathway is the principal driver of smooth muscle relaxation in target tissues.

References

- 1. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology Update: Vardenafil Tablets — Levitra |… | Clinician.com [clinician.com]

- 6. Tadalafil - Wikipedia [en.wikipedia.org]

- 7. promegaconnections.com [promegaconnections.com]

An In-depth Technical Guide to the Structural Analogs of Acetylvardenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is a well-established therapeutic agent for the treatment of erectile dysfunction. Its efficacy stems from its ability to enhance the vasodilatory effects of nitric oxide by preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Acetylvardenafil is a structural analog of vardenafil, characterized by the replacement of the sulfonyl group with an acetyl group. This modification, along with others, has led to the emergence of a series of vardenafil analogs. These compounds have been predominantly identified as undeclared ingredients in various dietary supplements, raising concerns about their pharmacological and toxicological profiles.

This technical guide provides a comprehensive overview of the known structural analogs of this compound, their properties, and the methodologies used for their characterization. Due to their nature as unapproved substances, publicly available quantitative data on the pharmacological properties of these analogs is scarce. This guide presents the available information and provides context for the data gaps.

The cGMP Signaling Pathway and PDE5 Inhibition

The physiological process of penile erection is primarily mediated by the nitric oxide (NO)/cGMP signaling pathway. Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that ultimately cause smooth muscle relaxation in the corpus cavernosum, increased blood flow, and penile erection. The action of cGMP is terminated by its hydrolysis by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.

cGMP signaling pathway in penile erection.

Known Structural Analogs of this compound

Several structural analogs of vardenafil have been identified, primarily through the analysis of adulterated "herbal" supplements. These modifications often involve alterations to the piperazine ring, the sulfonyl group, or the ethoxy phenyl group.

Table 1: Known Structural Analogs of Vardenafil

| Analog Name | Structural Modification from Vardenafil |

| This compound | Sulfonyl group replaced by an acetyl group. |

| Hydroxyvardenafil | A hydroxyl group added to the ethylpiperazine moiety. |

| Morphardenafil | N-ethylpiperazine ring replaced by a morpholine ring. |

| Pseudovardenafil | N-ethylpiperazine ring replaced by a piperidine ring. |

| Desulfovardenafil | Removal of the sulfonyl group. |

| Norneovardenafil | N-ethyl group on the piperazine ring is absent. |

| N-Desethylvardenafil | N-ethyl group on the piperazine ring is absent. |

Properties of Vardenafil and its Analogs

While comprehensive pharmacological data for the unapproved analogs of this compound are not available in peer-reviewed literature, the properties of the parent compound, vardenafil, are well-documented and provide a crucial benchmark.

Pharmacodynamic Properties

The primary pharmacodynamic effect of vardenafil and its analogs is the inhibition of PDE5. The potency of this inhibition is typically measured by the half-maximal inhibitory concentration (IC50). Selectivity is also a critical parameter, indicating the inhibitor's affinity for PDE5 relative to other PDE isoforms.

Table 2: In Vitro Pharmacodynamic Properties of Vardenafil

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |

| Vardenafil | 0.7 | >130-fold | >15-fold | >300-fold |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Hydroxyvardenafil | Data not available | Data not available | Data not available | Data not available |

| Morphardenafil | Data not available | Data not available | Data not available | Data not available |

| Pseudovardenafil | Data not available | Data not available | Data not available | Data not available |

Note: The lack of data for the analogs is due to their status as unapproved and largely unstudied compounds.

Pharmacokinetic Properties

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties are crucial for determining dosing regimens and predicting potential drug interactions.

Table 3: Pharmacokinetic Properties of Vardenafil (Oral Administration)

| Parameter | Value |

| Bioavailability | ~15% |

| Tmax (Time to Peak Plasma Concentration) | ~0.7 - 0.9 hours |

| Protein Binding | ~95% |

| Metabolism | Primarily by CYP3A4, to a lesser extent by CYP3A5 and CYP2C9 |

| Elimination Half-life | ~4-5 hours |

| Excretion | Predominantly in feces (~91-95%) |

Note: Pharmacokinetic data for the structural analogs of this compound are not publicly available.

Experimental Protocols

Synthesis of Vardenafil Analogs

General synthesis workflow for vardenafil analogs.

PDE5 Inhibition Assay

The following is a detailed protocol for a common in vitro assay to determine the PDE5 inhibitory activity of a compound.

Objective: To determine the IC50 value of a test compound against human recombinant PDE5.

Materials:

-

Human recombinant PDE5 enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM dithiothreitol)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Dilute the PDE5 enzyme in assay buffer to a concentration that results in approximately 30-50% hydrolysis of the substrate during the incubation period.

-

Prepare serial dilutions of the test compound in DMSO and then further dilute in assay buffer.

-

Prepare the substrate solution containing [³H]-cGMP in assay buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add the following in order:

-

Assay buffer

-

Test compound solution (or vehicle control)

-

PDE5 enzyme solution

-

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding the [³H]-cGMP substrate solution.

-

Incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by boiling the tubes for 2 minutes.

-

Cool the tubes on ice.

-

-

Conversion of [³H]-GMP to [³H]-Guanosine:

-

Add snake venom nucleotidase to each tube and incubate at 30°C for 10 minutes. This step converts the product of the PDE5 reaction, [³H]-GMP, to [³H]-guanosine.

-

-

Separation of Product and Substrate:

-

Add a slurry of the anion-exchange resin to each tube. The resin will bind the unreacted, negatively charged [³H]-cGMP, while the neutral product, [³H]-guanosine, will remain in the supernatant.

-

Centrifuge the tubes to pellet the resin.

-

-

Quantification:

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Workflow for a PDE5 inhibition assay.

Conclusion and Future Directions

The structural analogs of this compound represent a class of compounds with presumed PDE5 inhibitory activity. However, a significant knowledge gap exists regarding their specific pharmacological and pharmacokinetic properties. The primary reason for this is their origin as undeclared and unapproved substances in counterfeit products, meaning they have not undergone the rigorous preclinical and clinical testing required for legitimate pharmaceuticals.

For researchers and drug development professionals, these analogs may serve as interesting lead compounds for the development of novel PDE5 inhibitors with potentially improved properties. However, a thorough in vitro and in vivo characterization is imperative to understand their potency, selectivity, and safety profiles. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should focus on the synthesis and purification of these analogs, followed by comprehensive pharmacological profiling to fill the existing data gaps. This will not only contribute to a better understanding of the structure-activity relationships of PDE5 inhibitors but also aid regulatory bodies in the identification and control of these illicit substances.

References

Methodological & Application

Application Notes and Protocols for Acetylvardenafil in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylvardenafil is a structural analog of Vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Understanding its biological activity and mechanism of action is crucial for research in areas such as smooth muscle relaxation, nitric oxide signaling, and cGMP-mediated pathways. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell-based assays, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₄N₆O₃ | PubChem |

| Molecular Weight | 466.6 g/mol | PubChem |

| Appearance | Solid powder (assumed) | N/A |

| Solubility (Qualitative) | Assumed to be soluble in DMSO | Inferred from Vardenafil |

| Storage of Powder | -20°C, desiccated | General practice |

Preparation of this compound Stock Solutions

3.1. Recommended Solvent

3.2. Materials

-

This compound powder

-

Anhydrous/sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

3.3. Protocol for 10 mM Stock Solution

-

Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.666 mg of this compound.

-

Calculation:

-

Desired Concentration (M) = 0.010 mol/L

-

Molecular Weight (MW) = 466.6 g/mol

-

Desired Volume (V) = 0.001 L

-

Mass (g) = M x MW x V = 0.010 mol/L x 466.6 g/mol x 0.001 L = 0.004666 g = 4.666 mg

-

-

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration. For 4.666 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable, but stability should be verified.

Preparation of Working Solutions for Cell-Based Assays

4.1. General Considerations

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Serial Dilutions: Prepare working solutions by performing serial dilutions of the high-concentration stock solution in sterile cell culture medium.

4.2. Protocol for Preparing a 10 µM Working Solution

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).

-

Final Dilution: Dilute the intermediate stock or the main stock solution to the desired final concentration in the cell culture medium. To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

-

Example: Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

-

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

-

Application to Cells: Add the prepared working solution to your cell-based assay.

Experimental Workflow and Signaling Pathway

5.1. Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound solutions in cell-based assays.

Workflow for this compound solution preparation.

5.2. Signaling Pathway of this compound

This compound is a phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

This compound inhibits PDE5, increasing cGMP levels.

Stability and Storage Recommendations

| Solution | Storage Temperature | Recommended Duration | Notes |

| This compound Powder | -20°C | Long-term | Store in a desiccated environment. |

| 10 mM Stock in DMSO | -20°C | Up to 6 months (verify) | Avoid repeated freeze-thaw cycles by aliquoting. |

| Working Solutions in Medium | 2-8°C | Prepare fresh daily | Stability in aqueous solutions at 37°C is likely limited. |

Disclaimer: The stability of this compound in solution has not been extensively reported. The recommendations above are based on general practices for small molecule inhibitors. It is highly recommended that researchers perform their own stability tests for their specific experimental conditions and duration.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.

-

Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Application Notes and Protocols for the Analysis of Acetylvardenafil in Biological Samples by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylvardenafil is a synthetic analog of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. As an undeclared ingredient in some herbal supplements, sensitive and specific methods for its detection and quantification in biological matrices are crucial for both regulatory control and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of Vardenafil and its Analogs

Vardenafil and its analogs, including this compound, exert their therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5). In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, vardenafil and its analogs prevent the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.

Application Notes and Protocols: Acetylvardenafil as a Research Tool in Erectile Dysfunction Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Acetylvardenafil is a structural analogue of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Limited public data exists for this compound itself. The following application notes and protocols are based on the well-established mechanism and experimental framework of vardenafil and other PDE5 inhibitors and should be adapted and validated for this compound.

Introduction

Erectile dysfunction (ED) is a common medical condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The physiological process of erection involves the relaxation of smooth muscle in the corpus cavernosum, mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4] Phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP, plays a crucial role in regulating this process.[4][5] Inhibition of PDE5 leads to increased intracellular cGMP levels, promoting smooth muscle relaxation and facilitating penile erection.[6][7] this compound, as an analogue of the potent and selective PDE5 inhibitor vardenafil, is a valuable research tool for studying the NO/cGMP pathway and developing novel therapies for ED.

Mechanism of Action

During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum, which activates soluble guanylate cyclase (sGC) to produce cGMP.[4] cGMP, in turn, activates protein kinase G (PKG), leading to the phosphorylation of several downstream targets that result in a decrease in intracellular calcium concentrations and relaxation of the corpus cavernosum smooth muscle. This relaxation allows for increased blood flow into the penis, causing an erection.[8] PDE5 specifically hydrolyzes cGMP to 5'-GMP, thus terminating the signaling cascade.[5] this compound is presumed to act as a competitive inhibitor of PDE5, preventing the degradation of cGMP and thereby potentiating the pro-erectile signal.[4]

Caption: cGMP signaling pathway in erectile function and the inhibitory action of this compound.

Data Presentation

The following tables summarize typical quantitative data that should be determined for a novel PDE5 inhibitor like this compound to characterize its potency, selectivity, and efficacy. The values for vardenafil are provided as a reference.

Table 1: In Vitro Potency and Selectivity

| Parameter | Vardenafil (Reference) | This compound (To be Determined) |

| PDE5 IC50 (nM) | ~0.7 | TBD |

| PDE1 IC50 (nM) | ~180 | TBD |

| PDE6 IC50 (nM) | ~11 | TBD |

| Selectivity (PDE1/PDE5) | ~257 | TBD |

| Selectivity (PDE6/PDE5) | ~16 | TBD |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for vardenafil is compiled from various sources.

Table 2: In Vivo Efficacy in Animal Models of Erectile Dysfunction

| Parameter | Vardenafil (Reference) | This compound (To be Determined) |

| Animal Model | Streptozotocin-induced diabetic rats | TBD |

| Dose Range | 1-10 mg/kg | TBD |

| Primary Outcome | Intracavernosal Pressure / Mean Arterial Pressure (ICP/MAP) Ratio | TBD |

| Observed Effect | Significant improvement in ICP/MAP ratio | TBD |

Data for vardenafil is based on published studies.[3][9]

Experimental Protocols

Protocol 1: In Vitro PDE5 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the PDE5 enzyme.

Materials:

-

Human recombinant PDE5A1 enzyme

-

This compound

-

Vardenafil (as a positive control)

-

cGMP (substrate)

-

Calf intestinal alkaline phosphatase (CIAP)

-

Malachite green/ammonium molybdate reagent

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

-

Enzyme Reaction:

-

Add assay buffer, this compound (or control/blank), and PDE5 enzyme to the wells of a 96-well plate.

-

Initiate the reaction by adding cGMP.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Phosphate Detection:

-

Stop the PDE5 reaction and initiate the conversion of GMP to guanosine and inorganic phosphate (Pi) by adding CIAP.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Add the malachite green/ammonium molybdate reagent to all wells. This reagent forms a colored complex with the released Pi.

-

Incubate at room temperature for 15-20 minutes.

-

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro PDE5 inhibition assay.

Protocol 2: In Vivo Assessment of Erectile Function in a Rat Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a rat model of erectile dysfunction.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., ketamine/xylazine)

-

This compound

-

Vehicle control (e.g., saline or a suitable solvent)

-

Catheters for carotid artery and corpus cavernosum cannulation

-

Pressure transducer and data acquisition system

-

Bipolar electrode for cavernous nerve stimulation

Procedure:

-

Animal Model Induction (if applicable): Induce erectile dysfunction through methods such as bilateral cavernous nerve crush injury or induction of diabetes with streptozotocin.

-

Animal Preparation:

-

Anesthetize the rats.

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the carotid artery to measure mean arterial pressure (MAP).

-

Expose the penis and insert a needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

Isolate the cavernous nerve for electrical stimulation.

-

-

Drug Administration: Administer this compound or vehicle control intravenously, intraperitoneally, or orally at various doses. Allow for a sufficient absorption period.

-

Erectile Function Assessment:

-

Record baseline ICP and MAP.

-

Apply electrical stimulation to the cavernous nerve with defined parameters (e.g., frequency, voltage, duration).

-

Record the maximal ICP and MAP during stimulation.

-

-

Data Analysis:

-

Calculate the ratio of maximal ICP to MAP (ICP/MAP) for each stimulation. This ratio normalizes the erectile response to systemic blood pressure.

-

Compare the ICP/MAP ratios between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

-

A significant increase in the ICP/MAP ratio in the this compound group compared to the control group indicates pro-erectile efficacy.

-

Caption: Workflow for an in vivo study of erectile function in a rat model.

References

- 1. Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. research.monash.edu [research.monash.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. EFFECT OF THE PHOSPHODIESTERASE 5 INHIBITORS SILDENAFIL, TADALAFIL AND VARDENAFIL ON RAT ANOCOCCYGEUS MUSCLE: FUNCTIONAL AND BIOCHEMICAL ASPECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vardenafil modulates bladder contractility through cGMP-mediated inhibition of RhoA/Rho kinase signaling pathway in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of chronic vardenafil treatment persist after end of treatment in rats with acute arteriogenic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

The application of Acetylvardenafil in pulmonary hypertension research models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, in preclinical research models of pulmonary hypertension (PH). The protocols and data presented herein are synthesized from various scientific studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of vardenafil and related compounds. While the term "Acetylvardenafil" was specified, the available scientific literature predominantly refers to and studies "vardenafil" in the context of pulmonary hypertension. Vardenafil is closely related in structure and function to other PDE5 inhibitors like sildenafil.

Introduction to Vardenafil in Pulmonary Hypertension Research

Pulmonary hypertension is a life-threatening condition characterized by elevated pressure in the pulmonary arteries, leading to right heart failure and death. A key pathological feature of PH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs) and vasoconstriction, which narrows the pulmonary vessels. Vardenafil, by selectively inhibiting PDE5, enhances the effects of nitric oxide (NO) in the pulmonary vasculature. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation and antiproliferative effects on PASMCs.[1][2] Research also suggests a secondary mechanism involving the inhibition of extracellular calcium entry into PASMCs, further contributing to its vasodilatory effects.[1][3]

The most widely used animal model to study PH and evaluate potential therapeutics like vardenafil is the monocrotaline (MCT)-induced pulmonary hypertension model in rats.[4][5] This model recapitulates several key features of human PH, including increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing the monocrotaline (MCT)-induced pulmonary hypertension rat model and the effects of vardenafil or similar PDE5 inhibitors.

Table 1: Hemodynamic and Morphometric Changes in MCT-Induced PH Rat Model

| Parameter | Control Group | MCT-Treated Group (21-28 days) | Reference |

| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~25 | ~60-70 | [6][7] |

| Right Ventricle to Body Weight Ratio (RV/BW) (mg/g) | ~0.5-0.6 | ~1.0-1.8 | [2][8] |

| Fulton Index (RV / (LV+S)) | ~0.25-0.30 | ~0.50-0.75 | [2][8] |

| Pulmonary Artery Medial Wall Thickness (%) | ~20% | ~40-50% | [8] |

Note: Values are approximate and can vary based on specific experimental conditions.

Table 2: Effects of Vardenafil on Isolated Pulmonary Artery Rings from MCT-PH Rats

| Treatment | Pre-contraction Agent | Vardenafil Concentration Range | Effect | Reference |

| Vardenafil | Phenylephrine (10⁻⁶ M) | 10⁻¹⁰ to 10⁻⁵ M | Concentration-dependent relaxation | [1][8] |

| Vardenafil + L-NAME (10⁻⁴ M) | Phenylephrine (10⁻⁶ M) | 10⁻¹⁰ to 10⁻⁵ M | Attenuated relaxation response | [1] |

| Vardenafil + ODQ (10⁻⁵ M) | Phenylephrine (10⁻⁶ M) | 10⁻¹⁰ to 10⁻⁵ M | Attenuated relaxation response | [1] |

Experimental Protocols

Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This protocol describes the induction of pulmonary hypertension in rats using a single injection of monocrotaline.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Monocrotaline (MCT)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Sterile 0.9% saline

-

Syringes and needles for subcutaneous injection

Procedure:

-

Preparation of MCT Solution (60 mg/mL):

-

Dissolve MCT powder in a minimal amount of 1 M HCl.

-

Neutralize the solution to a pH of 7.4 with 1 M NaOH.

-

Bring the final volume to the desired concentration with sterile 0.9% saline. The final concentration should be such that the required dose is delivered in a reasonable injection volume (e.g., 1 mL/kg).

-

-

Induction of Pulmonary Hypertension:

-

Disease Development and Monitoring:

-

House the animals under standard laboratory conditions.

-

Pulmonary hypertension typically develops over 3 to 4 weeks.[4][6]

-

Monitor the animals for signs of distress, including weight loss and lethargy.

-

At the end of the experimental period (e.g., 21 or 28 days), perform hemodynamic measurements and tissue collection for histological analysis.

-

Workflow for MCT-Induced Pulmonary Hypertension Model

Caption: Workflow for inducing pulmonary hypertension in rats using monocrotaline.

Protocol 2: Evaluation of Vardenafil in Isolated Rat Pulmonary Artery Rings

This protocol details the methodology for assessing the vasodilatory effects of vardenafil on isolated pulmonary arteries from both healthy and MCT-treated rats using an organ bath system.[8][10]

Materials:

-

Isolated main pulmonary arteries from control and MCT-treated rats

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

Phenylephrine (Phe)

-

Vardenafil

-

L-NAME (optional, for studying NO pathway)

-

ODQ (optional, for studying cGMP pathway)

-

Organ bath system with force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Tissue Preparation:

-

Euthanize the rat and carefully excise the heart and lungs.

-

Dissect the main pulmonary artery and clean it of adhering connective and adipose tissue.

-

Cut the artery into rings of approximately 2-3 mm in length.

-

-

Mounting in Organ Bath:

-

Suspend the arterial rings between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.

-

Maintain the bath at 37°C and continuously bubble with carbogen gas.

-

-

Equilibration:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.

-

-

Viability and Endothelium Integrity Check:

-

Contract the rings with 60 mM KCl to check for viability.

-

After washing and return to baseline, pre-contract the rings with phenylephrine (10⁻⁶ M).

-

Assess endothelium integrity by adding acetylcholine (10⁻⁶ M). A relaxation of >80% indicates intact endothelium.

-

-

Generation of Concentration-Response Curves:

-

Wash the rings and allow them to return to baseline tension.

-

Pre-contract the rings with phenylephrine (10⁻⁶ M).

-

Once a stable contraction is achieved, add vardenafil cumulatively in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).[1]

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the initial phenylephrine-induced contraction.

-

Plot the concentration-response curves and calculate pD₂ values (-log EC₅₀) to determine the potency of vardenafil.

-

Experimental Workflow for Isolated Pulmonary Artery Studies

Caption: Workflow for assessing vardenafil's effect on isolated pulmonary arteries.

Signaling Pathway

Vardenafil's primary mechanism of action in pulmonary hypertension involves the inhibition of phosphodiesterase type 5 (PDE5), which leads to the accumulation of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.

Vardenafil Signaling Pathway in Pulmonary Artery Smooth Muscle Cells

Caption: Vardenafil's mechanism of action in pulmonary smooth muscle cells.

Conclusion

Vardenafil demonstrates significant therapeutic potential in preclinical models of pulmonary hypertension. Its well-understood mechanism of action, centered on the NO-cGMP pathway, and its demonstrated efficacy in reducing pulmonary artery pressure and vascular remodeling make it a valuable tool for PH research. The protocols and data provided in these application notes offer a foundation for further investigation into the therapeutic applications of vardenafil and the development of novel treatments for pulmonary hypertension.

References

- 1. Acute effects of vardenafil on pulmonary artery responsiveness in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of sildenafil on right ventricular remodeling in a rat model of monocrotaline-induced right ventricular failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preventive effect of sildenafil on right ventricular function in rats with monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - Kent Academic Repository [kar.kent.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Acute Effects of Vardenafil on Pulmonary Artery Responsiveness in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An evaluation of vardenafil as a calcium channel blocker in pulmonary artery in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effects of Acetylvardenafil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for investigating the effects of Acetylvardenafil, a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil. The following sections outline the necessary procedures for in vitro enzyme inhibition assays, in vitro metabolism studies, and in vivo pharmacokinetic analyses.

Introduction

This compound is a synthetic compound structurally related to vardenafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] PDE5 is the key enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis. The inhibition of PDE5 leads to an increase in cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection. Due to its structural similarity to vardenafil, this compound is presumed to act as a PDE5 inhibitor. These protocols are designed to enable the characterization of its biological activity and pharmacokinetic profile.

Data Presentation

The following tables summarize key quantitative data for vardenafil, which can be used as a reference for contextualizing the experimental results obtained for this compound. The corresponding values for this compound should be determined using the protocols outlined below and recorded in a similar format.

Table 1: In Vitro PDE5 Inhibition Data

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| Vardenafil | Human Platelet PDE5 | Radiometric | 0.7 | [2] |

| Vardenafil | Full-length PDE5 | - | 1.5 ± 0.1 | [3] |

| Sildenafil | PDE5A1 | Fluorescence Polarization | 4.2 | [4][5] |

| This compound | Human Recombinant PDE5A1 | Fluorescence Polarization | To be determined | N/A |

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Vardenafil | 0.1 | - | - | - | - | [6] |

| Vardenafil | 1 | - | - | - | - | [6] |

| Vardenafil | 5 | - | - | - | - | [1] |

| Vardenafil | 10 | - | - | - | - | [1] |

| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | N/A |

Signaling Pathway

The proposed mechanism of action for this compound, like other PDE5 inhibitors, involves the nitric oxide (NO)/cGMP signaling pathway.

Figure 1: Proposed signaling pathway of this compound action.

Experimental Protocols

In Vitro PDE5 Inhibition Assay using Fluorescence Polarization

This protocol is adapted from established fluorescence polarization assays for PDE5 inhibitors.[2][4][5][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE5A1.

Materials:

-

This compound reference standard

-

Human recombinant PDE5A1 enzyme

-

Fluorescein-labeled cGMP (substrate)

-

PDE assay buffer

-

Binding Agent (phosphate-binding beads)

-

96-well black microplates

-

Fluorescence polarization plate reader

Workflow:

Figure 2: Workflow for the in vitro PDE5 inhibition assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

Prepare solutions of PDE5A1 enzyme, fluorescein-labeled cGMP, and Binding Agent in assay buffer according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the following in order:

-

Assay buffer

-

This compound dilutions (or vehicle control)

-

PDE5A1 enzyme solution

-

-

Initiate the reaction by adding the fluorescein-labeled cGMP substrate.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Add the Binding Agent to stop the enzymatic reaction.

-

Incubate for an additional period to allow for binding.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission).

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PDE5 activity.

-

In Vitro Metabolism Study using Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound.

Objective: To determine the in vitro metabolic stability of this compound in human and rat liver microsomes.

Materials:

-

This compound reference standard

-

Human and rat liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Workflow:

References

- 1. Effects of different vardenafil doses on bone healing in a rat fracture model - PMC [pmc.ncbi.nlm.nih.gov]